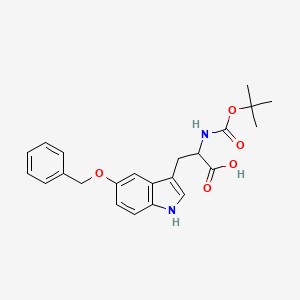

Boc-5-benzyloxy-DL-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-5-benzyloxy-DL-tryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxy substituent on the indole ring. This compound is primarily used in biochemical research, particularly in the study of proteomics and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-benzyloxy-DL-tryptophan typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of the benzyloxy group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tryptophan is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Benzyloxy Group: The indole ring of the protected tryptophan is then subjected to a benzyloxy substitution. This is typically done using benzyl bromide in the presence of a base like potassium carbonate.

Deprotection (if necessary): Depending on the desired final product, the Boc protecting group may be removed using an acid such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Boc-5-benzyloxy-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The benzyloxy group can be reduced to form a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.

Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxytryptophan derivatives.

Substitution: Various substituted tryptophan derivatives.

Scientific Research Applications

Boc-5-benzyloxy-DL-tryptophan is widely used in scientific research due to its unique properties:

Chemistry: It is used in the synthesis of peptides and as a building block in organic synthesis.

Biology: It serves as a probe in the study of protein-ligand interactions and enzyme mechanisms.

Medicine: It is used in the development of novel therapeutic agents and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of Boc-5-benzyloxy-DL-tryptophan involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions. The Boc protecting group ensures stability and prevents unwanted side reactions during synthesis .

Comparison with Similar Compounds

5-benzyloxy-DL-tryptophan: Lacks the Boc protecting group, making it less stable in certain reactions.

Boc-DL-tryptophan: Lacks the benzyloxy group, resulting in different binding properties.

Boc-5-hydroxy-DL-tryptophan: Contains a hydroxy group instead of a benzyloxy group, leading to different reactivity.

Uniqueness: Boc-5-benzyloxy-DL-tryptophan is unique due to the presence of both the Boc protecting group and the benzyloxy substituent. This combination provides enhanced stability and specific binding properties, making it a valuable compound in various research applications .

Biological Activity

Boc-5-benzyloxy-DL-tryptophan is a derivative of tryptophan that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is primarily utilized as a building block in peptide synthesis and as a precursor for various tryptophan derivatives. Its structural modifications enhance its stability and binding affinity to target molecules, making it a valuable compound in biochemical research.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and transporters. The presence of the benzyloxy group at the 5-position of the indole ring is crucial for its inhibitory effects on various biological processes.

Key Mechanisms:

- Inhibition of Amino Acid Transporters : Research has demonstrated that this compound acts as an inhibitor of the L-type amino acid transporter LAT1 (SLC7A5). This transporter is implicated in cancer cell metabolism, making it an attractive target for anticancer drug development .

- Impact on Protein Synthesis : The compound has been studied for its role in protein synthesis pathways, where it may influence the activity of certain enzymes involved in these processes.

Biological Activity Data

Table 1 summarizes the inhibitory activity of this compound against LAT1-mediated transport in human colon carcinoma cells (HT-29).

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 19 (7.3 – 48.3) | Moderately potent inhibitor of LAT1 |

| 4-Benzyloxy-DL-tryptophan | >100 | No significant inhibition observed |

| 6-Benzyloxy-DL-tryptophan | >100 | No significant inhibition observed |

| 7-Benzyloxy-DL-tryptophan | >100 | No significant inhibition observed |

*IC50 values indicate the concentration required to inhibit 50% of the target activity .

Case Studies and Research Findings

- LAT1 Inhibition : A study evaluated various benzyloxy derivatives of tryptophan, confirming that this compound exhibited significant inhibition of leucine uptake into HT-29 cells, highlighting its potential as a therapeutic agent in cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the 5-position significantly affect the inhibitory potency against LAT1. For instance, replacing the carboxy group with a tetrazole moiety resulted in a complete loss of activity, underscoring the importance of specific structural features for biological efficacy .

- Therapeutic Potential : The compound's ability to inhibit LAT1 suggests potential applications in cancer therapy by disrupting nutrient uptake in tumor cells. Further optimization and exploration of related derivatives may yield more potent inhibitors suitable for clinical use .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOOZLUZMYIOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.